molecular formula C9H12FNO B6184219 3-(3-aminophenyl)-2-fluoropropan-1-ol CAS No. 2624135-53-9

3-(3-aminophenyl)-2-fluoropropan-1-ol

Cat. No.: B6184219
CAS No.: 2624135-53-9
M. Wt: 169.2
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Description

3-(3-aminophenyl)-2-fluoropropan-1-ol is an organic compound that features a fluorine atom, an amino group, and a hydroxyl group attached to a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-aminophenyl)-2-fluoropropan-1-ol typically involves multi-step organic reactions. One common method starts with the fluorination of a suitable precursor, followed by the introduction of the amino group and the hydroxyl group. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste, often utilizing advanced techniques such as catalytic hydrogenation and selective fluorination.

Chemical Reactions Analysis

Types of Reactions

3-(3-aminophenyl)-2-fluoropropan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) and potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while substitution of the fluorine atom can result in a variety of substituted derivatives.

Scientific Research Applications

3-(3-aminophenyl)-2-fluoropropan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3-(3-aminophenyl)-2-fluoropropan-1-ol exerts its effects involves interactions with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can influence the compound’s reactivity and stability. These interactions can affect cellular processes and biochemical pathways, making the compound useful in both research and therapeutic contexts.

Comparison with Similar Compounds

Similar Compounds

    3-(3-aminophenyl)propan-1-ol: Lacks the fluorine atom, which can significantly alter its chemical properties and reactivity.

    2-fluoro-3-phenylpropan-1-ol:

    3-(3-aminophenyl)-2-chloropropan-1-ol:

Uniqueness

The presence of both the amino group and the fluorine atom in 3-(3-aminophenyl)-2-fluoropropan-1-ol makes it unique among similar compounds. This combination of functional groups provides a distinct set of chemical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

2624135-53-9

Molecular Formula

C9H12FNO

Molecular Weight

169.2

Purity

95

Origin of Product

United States

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